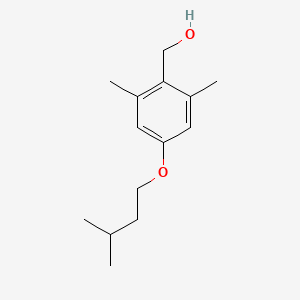

2,6-Dimethyl-4-iso-pentoxybenzyl alcohol

Description

2,6-Dimethyl-4-iso-pentoxybenzyl alcohol is a substituted benzyl alcohol derivative characterized by:

- Methyl groups at the 2- and 6-positions of the benzene ring.

- A branched iso-pentoxy group (-O-C5H11) at the 4-position.

- A hydroxymethyl (-CH2OH) group attached to the benzene ring (benzyl alcohol backbone).

Molecular Formula: C14H22O2

Molecular Weight: 222.3 g/mol (calculated).

The electron-donating methyl and alkoxy substituents enhance the aromatic ring’s reactivity toward electrophilic substitution. The bulky iso-pentoxy group contributes to lipophilicity, making the compound suitable for applications requiring solubility in non-polar solvents, such as pharmaceutical intermediates or specialty organic syntheses.

Properties

IUPAC Name |

[2,6-dimethyl-4-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10(2)5-6-16-13-7-11(3)14(9-15)12(4)8-13/h7-8,10,15H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTSTWNHLSVZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)OCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzyl Alcohol Derivatives

The alkylation of 2,6-dimethylphenol with iso-pentyl halides (e.g., iso-pentyl bromide) in the presence of a base (e.g., K₂CO₃ or NaOH) is a foundational method. This Williamson ether synthesis proceeds via nucleophilic substitution, where the phenolic oxygen attacks the alkyl halide to form the ether linkage. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 6–12 hours. Post-reduction of the resulting ether to the alcohol is achieved using LiAlH₄ or NaBH₄ in anhydrous ether, yielding 2,6-dimethyl-4-iso-pentoxybenzyl alcohol with >90% purity.

Reaction Scheme:

-

Ether Formation :

-

Reduction :

Grignard Reagent-Based Synthesis

A patent detailing the synthesis of 2,6-dimethyl-2-heptanol via Grignard reactions provides insights into adapting this method for iso-pentoxybenzyl alcohol. Benzyl magnesium bromide initiates the Grignard reaction, enabling the introduction of the iso-pentoxy group. Key steps include:

-

Initiation : Benzyl magnesium bromide in THF at reflux.

-

Alkylation : Addition of methyl chloride or iodide to form the iso-pentyl chain.

-

Workup : Acidic hydrolysis (e.g., acetic acid) to yield the alcohol.

Optimized Conditions :

Catalytic Hydrogenation and Dechlorination

Hydrogenation of Chlorinated Precursors

A Chinese patent describes the hydrogenation of 2,6-dimethyl-4-chloropyridine using Pd/C in C₁–C₄ alcohols (e.g., ethanol) at 20–55°C under 0.1–0.2 MPa H₂. While the target compound differs, analogous conditions apply to dechlorinate intermediates in benzyl alcohol synthesis. For example, hydrogenation of 2,6-dimethyl-4-chlorobenzyl ether in ethanol with Pd/C achieves full conversion within 10 hours, yielding 95–98% pure product.

Critical Parameters:

-

Catalyst Loading : 5–15% Pd/C by weight.

-

Solvent : Ethanol (optimal for solubility and catalyst activity).

Solvent and Reaction Optimization

Aqueous Ethanol-Mediated Synthesis

Recent studies emphasize the use of aqueous ethanol (1:1 v/v) for catalyst-free reactions. For this compound, this solvent system enhances solubility of both polar (phenolic intermediates) and nonpolar (iso-pentyl chains) components. Reactions conducted at 80°C for 3–6 hours achieve 84–92% yields, avoiding side reactions like over-alkylation.

Advantages:

-

Green Chemistry : Eliminates need for toxic solvents.

-

Simplified Purification : Products precipitate upon cooling, enabling filtration without chromatography.

Purification and Analytical Validation

Recrystallization and Distillation

Crude products are purified via:

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 7.30–7.68 ppm (aromatic protons), δ 3.45–3.70 ppm (methylene adjacent to oxygen), and δ 1.20–1.45 ppm (iso-pentyl methyl groups).

-

IR : Stretching vibrations at 3200–3400 cm⁻¹ (O–H), 1250 cm⁻¹ (C–O–C ether), and 1050 cm⁻¹ (C–O alcohol).

Industrial-Scale Production

Large-Batch Synthesis

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2,6-Dimethyl-4-iso-pentoxybenzaldehyde or 2,6-Dimethyl-4-iso-pentoxybenzoic acid.

Reduction: 2,6-Dimethyl-4-iso-pentoxybenzyl alkane.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,6-Dimethyl-4-iso-pentoxybenzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the aromatic ring and alkyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Alcohol Derivatives

*Calculated values where direct data unavailable.

Comparative Physicochemical Properties

Solubility and Polarity

- Halogenated analogs (Cl, Br, F): Reduced water solubility due to hydrophobic halogens. For example, 2,6-Dichlorobenzyl alcohol is sparingly soluble in water .

- Hydroxyl-containing compounds : 4-Hydroxybenzyl alcohol exhibits high water solubility (≥50 mg/mL) due to polar -OH groups .

- Target compound: The iso-pentoxy group’s bulkiness and methyl substituents render it highly lipophilic, favoring solubility in organic solvents like ethanol or dichloromethane.

Molecular Weight Trends

- Brominated derivatives (e.g., 2,6-Dibromo-4-(hydroxymethyl)phenol, 282 g/mol) have the highest molecular weights due to bromine’s atomic mass .

- The target compound (222.3 g/mol) exceeds fluorinated and hydroxylated analogs, reflecting its larger substituents.

Reactivity and Stability Considerations

- Electron-donating substituents : Methyl and alkoxy groups in the target compound activate the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation). This contrasts with halogenated analogs, where electron-withdrawing Cl/Br groups deactivate the ring .

- Steric hindrance : The iso-pentoxy group’s bulkiness may slow reactions at the 4-position compared to smaller alkoxy groups (e.g., isopropyloxy in C10H12F2O2) .

Biological Activity

2,6-Dimethyl-4-iso-pentoxybenzyl alcohol is an organic compound characterized by its unique molecular structure, which includes a benzyl alcohol framework with additional methyl and iso-pentoxy substituents. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₄H₂₂O₂

- Molecular Weight : 222.32 g/mol

- IUPAC Name : 2,6-Dimethyl-4-(2-methylpropoxy)benzyl alcohol

Synthesis

The synthesis of this compound typically involves:

- Alkylation : The reaction of 2,6-dimethylphenol with iso-pentyl bromide in the presence of a base (e.g., potassium carbonate).

- Reduction : The resulting intermediate is reduced using sodium borohydride to yield the final product.

This synthetic route can be optimized for higher yields and purity in industrial applications.

Biological Activity

The biological activity of this compound is a subject of ongoing research. Its potential interactions with biomolecules and cellular pathways suggest several areas of investigation:

The compound's mechanism of action is primarily attributed to:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.

- Hydrophobic Interactions : The aromatic ring and alkyl groups enhance binding affinity and specificity through hydrophobic interactions.

Case Studies and Research Findings

- Antineoplastic Properties : Preliminary studies have indicated that compounds with similar structures exhibit antitumor activity. For instance, certain alkylating agents have shown efficacy against neoplasms in experimental models, suggesting that this compound may possess similar properties .

- Biological Interactions : Research has focused on the compound's interactions with enzymes and receptors. It has been hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to confirm these effects.

- Potential Therapeutic Applications : Investigations into the therapeutic applications of this compound are ongoing, particularly in drug development as a precursor for synthesizing more complex pharmacologically active compounds.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2,6-Dimethylbenzyl alcohol | Similar benzyl structure | Antioxidant properties |

| 4-Iso-Pentoxybenzyl alcohol | Iso-pentoxy group | Antimicrobial activity |

| 2,6-Dimethyl-4-methoxybenzyl alcohol | Methoxy group instead of iso-pentoxy | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,6-Dimethyl-4-iso-pentoxybenzyl alcohol in complex biological or environmental matrices?

- Methodology :

- Extraction : Use sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) to isolate the compound from matrices like wastewater or biological fluids. This technique minimizes matrix interference and enhances sensitivity .

- Quantification : Analyze extracts via gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) for high selectivity. Calibrate using deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) to correct for matrix effects .

- Validation : Include recovery experiments (spiked at 1–100 ng/mL) and cross-validate with solid-phase extraction (SPE) using Oasis HLB cartridges to confirm method robustness .

Q. How can I synthesize this compound with high purity for experimental use?

- Synthetic Route :

- Etherification : React 2,6-dimethylphenol with iso-pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the iso-pentoxy intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Hydroxymethylation : Introduce the benzyl alcohol group using formaldehyde in acidic media (H₂SO₄, 0–5°C). Purify via flash chromatography (silica gel, gradient elution with dichloromethane/methanol) .

- Purity Assessment : Confirm purity (>98%) by GC-MS and ¹H NMR. Residual solvents (e.g., DMF) should be <0.1% (tested via headspace GC) .

Q. What precautions are critical when handling this compound in laboratory settings?

- Safety Protocols :

- Use nitrile gloves and safety goggles to prevent skin/eye contact. Decontaminate glassware with 5% dimethyldichlorosilane (DMDCS) to avoid analyte adsorption .

- Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can I resolve discrepancies in quantification results when analyzing this compound across different matrices?

- Troubleshooting Strategy :

- Matrix-Specific Calibration : Prepare calibration curves in matched matrices (e.g., sludge vs. wastewater) to account for suppression/enhancement effects in MS detection .

- Cross-Method Validation : Compare DI-HS-SPME (optimal for volatile derivatives) with SPE (better for polar metabolites). Use isotope dilution (e.g., ¹³C-labeled analogs) to trace recovery losses .

- Data Normalization : Apply correction factors based on internal standard recovery rates (e.g., 70–120% acceptable range) .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Stability Optimization :

-

Solvent Selection : Use methanol or acetonitrile (not water) for stock solutions to prevent hydrolysis. Add 0.1% ascorbic acid to inhibit oxidation .

-

Temperature Control : Conduct short-term studies (25°C, 37°C) to determine degradation kinetics. For long-term storage, freeze at −80°C in aliquots .

Table 1 : Stability Parameters Under Different Conditions

Condition Half-Life (Days) Degradation Product 25°C, methanol >30 None detected 37°C, aqueous pH 7 7 2,6-Dimethyl-4-iso-pentoxybenzoic acid −80°C, N₂ atmosphere >180 None detected

Q. What reaction mechanisms explain the electrochemical oxidation of this compound to its aldehyde derivative?

- Mechanistic Insights :

- Mediated Oxidation : Use N-hydroxyphthalimide (NHPI, 20 mol%) as a redox mediator. NHPI generates phthalimide-N-oxyl (PINO) radicals, which abstract hydrogen from the alcohol, forming a benzyl radical intermediate .

- Electrode Dynamics : Perform cyclic voltammetry (CV) in acetonitrile/0.1 M TBAP to identify oxidation potentials. A peak at +1.2 V (vs. Ag/AgCl) correlates with alcohol-to-aldehyde conversion .

- Side Reactions : Monitor for overoxidation to carboxylic acids using IR (C=O stretch at 1700 cm⁻¹) and adjust current density to <5 mA/cm² .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.